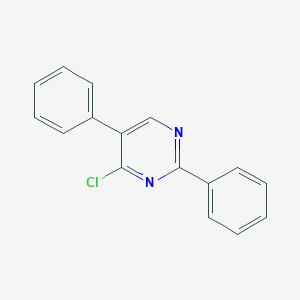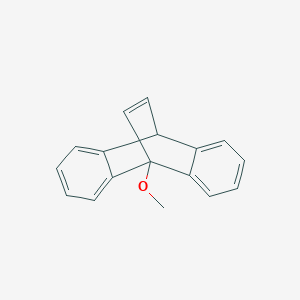
Congocidine
Vue d'ensemble
Description
Congocidine, also known as Netropsin, belongs to the family of pyrrolamide metabolites . It is produced by Streptomyces ambofaciens . These metabolites are known for their antimicrobial and antitumoral activities .
Synthesis Analysis
The biosynthesis of Congocidine involves a nonribosomal peptide synthetase (NRPS) constituted of a free-standing module and several single-domain proteins . The iterative use of its unique adenylation domain, the utilization of guanidinoacetyl-CoA as a substrate by a condensation domain, and the control of 4-aminopyrrole-2-carboxylate polymerization constitute the most original features of this NRPS .
Molecular Structure Analysis
Congocidine is a pyrrole-amide antibiotic . The two-dimensional structures of Congocidine were retrieved from PubChem . It binds to the minor groove of DNA in a sequence-specific manner .
Chemical Reactions Analysis
The chemical reactions involved in the biosynthesis of Congocidine are complex and involve multiple steps . The process involves the activation of transcription of the congocidine biosynthetic and resistance genes during the stationary phase in S. ambofaciens .
Applications De Recherche Scientifique
- Netropsin can remove positive supercoils from DNA and introduce negative supercoils in relaxed or negatively supercoiled DNA .
- Its mechanism likely involves disrupting bacterial DNA structure, affecting replication and transcription .
- It may interfere with viral DNA replication or transcription, similar to its action against bacterial DNA .
- Researchers explore its impact on transcription factors, chromatin remodeling, and epigenetic modifications .
DNA Binding Properties
Antibiotic Activity
Antiviral Potential
Structural Biology and Drug Design
Gene Regulation Studies
Potential Cancer Therapeutics
Mécanisme D'action
Target of Action
Congocidine primarily targets B-DNA with AT-motifs . This compound binds into the minor groove of DNA, specifically in A/T-rich regions . This binding gives congocidine its numerous biological activities, such as antimicrobial and antitumoral activities .
Mode of Action
Congocidine interacts with its targets by binding into the minor groove of DNA . This interaction induces the transcription of the pathway-specific transcriptional regulator . The binding of congocidine to DNA inhibits the transcription process, thereby exerting its biological effects .
Biochemical Pathways
The biosynthesis of congocidine involves several biochemical pathways. The compound is produced by Streptomyces ambofaciens, a species known to produce various specialized metabolites . The biosynthetic gene clusters of congocidine in S. ambofaciens have been characterized, and it has been found that the compound’s biosynthesis is regulated by both global and pathway-specific mechanisms . The congocidine biosynthetic pathway starts from N-acetylglucosamine-1-phosphate .
Pharmacokinetics
In silico studies suggest that congocidine and its congeners could dock to at-rich regions significantly . This docking ability could potentially impact the bioavailability of the compound.
Result of Action
The result of congocidine’s action is the inhibition of transcription. By binding to the minor groove of DNA, congocidine prevents the transcription of certain genes . This inhibition can lead to various biological effects, such as antimicrobial and antitumoral activities .
Action Environment
The action, efficacy, and stability of congocidine can be influenced by various environmental factors. For instance, the production of congocidine by S. ambofaciens is temporally regulated, suggesting that the compound’s biosynthesis and action could be influenced by the growth phase of the bacteria . .
Safety and Hazards
Orientations Futures
The future of antibiotics like Congocidine could lie in secondary metabolites produced by Xenorhabdus spp . Additionally, linking complex metabolomic and genomic data sets has been achieved using a spectrum of manual and automated approaches . This could accelerate the discovery of new antibiotics and our understanding of gene transcription .
Propriétés
IUPAC Name |
N-[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N10O3.ClH/c1-27-9-11(6-12(27)16(30)23-4-3-14(19)20)26-17(31)13-5-10(8-28(13)2)25-15(29)7-24-18(21)22;/h5-6,8-9H,3-4,7H2,1-2H3,(H3,19,20)(H,23,30)(H,25,29)(H,26,31)(H4,21,22,24);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOYOTWCAMRRGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)CN=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18133-22-7 | |
| Record name | NSC275885 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=275885 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![9-methoxy-5H-pyrido[3',2':5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one](/img/structure/B231781.png)


![Acenaphtho[1,2-g]pteridin-11-ol](/img/structure/B231788.png)
![4-[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-oxobutanoic acid](/img/structure/B231791.png)


